molecular formula C13H17NO B2656078 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 4053-50-3

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B2656078
CAS RN: 4053-50-3
M. Wt: 203.285
InChI Key: KQICGCZZOQMMAX-UHFFFAOYSA-N
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Description

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is used as a building block in pharmaceutical testing .


Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines, including this compound, can be challenging due to the use of harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . A method involving the heterogeneous catalytic condensation of aniline with acetone has been employed . Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 was synthesized by a microwave-assisted hydrothermal method and used as a catalyst .


Molecular Structure Analysis

The this compound molecule contains a total of 33 bonds. There are 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), and 1 ether (aromatic) .

Scientific Research Applications

Metabolism and Biochemical Effects

  • Metabolism in Rats: Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) undergoes de-ethylation in rats, leading to various metabolites including 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (Skaare & Solheim, 1979).
  • Chromatographic Analysis: The stability of ethoxyquin and its transformation products has been studied using chromatographic techniques (Taimr & Prusíková, 1991).
  • Antioxidant Mechanism: Research on ethoxyquin's reaction with alkylperoxyls has helped understand its antioxidant mechanism, forming various compounds including dimers and quinoline derivatives (Taimr, 1994).

Industrial and Environmental Applications

  • Oxidation Products in Polymers: Studies have examined ethoxyquin's oxidation products, which are significant in understanding its role in stabilizing polymers (Taimr et al., 1991).
  • Growth Stimulators for Plants: Synthesized derivatives of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have been shown to stimulate growth in woody plants, suggesting its potential as an agricultural growth enhancer (Vostrikova et al., 2020).

Photolytic and Reactive Properties

  • Photoinduced Reactions: The kinetics of photoinduced addition reactions involving derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline have been studied, providing insights into their behavior under light exposure (Nekipelova et al., 2002).
  • Reactions with Alkyl Radicals: The interaction of ethoxyquin and its derivatives with alkyl radicals has been examined, highlighting its potential in inhibiting radical-mediated degradation (Taimr et al., 1993).

Miscellaneous Applications

  • Synthesis of Nitrogen Heterocyclics: Research on the stereochemistry of hydride transfer in acid-catalyzed disproportionation of dihydroquinoline derivatives has implications for the synthesis of nitrogen heterocyclic compounds (Gogte et al., 1970).
  • EPR Study of Radical Intermediates: EPR spectroscopy has been utilized to study the radicals formed in the oxidation of dihydroquinoline derivatives, contributing to a deeper understanding of their antioxidant properties (Gunstone et al., 1991).

properties

IUPAC Name

6-methoxy-2,2,4-trimethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQICGCZZOQMMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Skraup reaction of 4-anisidine (5.0 g) and iodine (1.7 g) in mesityl oxide (25 ml) was performed according to the method described in example 1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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